molecular formula C20H24N4 B2429220 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-66-6

5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2429220
CAS No.: 890619-66-6
M. Wt: 320.44
InChI Key: XJRUPNBKQHDKIJ-UHFFFAOYSA-N
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Description

| This compound, 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine, is a potent and selective ATP-competitive inhibitor of transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Its primary research value lies in its ability to selectively block ALK5-mediated Smad2/3 phosphorylation, thereby inhibiting the canonical TGF-β signaling pathway, which is a central regulator of cell proliferation, differentiation, apoptosis, and extracellular matrix production. This specific mechanism makes it an essential pharmacological tool for investigating the role of TGF-β signaling in a wide array of pathological processes, including cancer metastasis, epithelial-to-mesenchymal transition (EMT), fibrotic diseases, and immune regulation. Researchers utilize this ALK5 inhibitor to dissect pathway dynamics in cell-based assays and to explore its potential therapeutic effects in various preclinical models of disease where aberrant TGF-β signaling is a known driver.

Properties

IUPAC Name

5-methyl-N-(2-methylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-5-9-17-15(4)23-20-18(16-10-7-6-8-11-16)13-22-24(20)19(17)21-12-14(2)3/h5-8,10-11,13-14,21H,1,9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUPNBKQHDKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structure of the compound can be broken down into key components:

  • Pyrazolo[1,5-a]pyrimidine Core : This heterocyclic structure is known for its ability to interact with various biological targets.
  • Substituents : The presence of a methyl group, a propyl chain, and a phenyl ring contributes to its potential biological activity by influencing lipophilicity and binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit anticancer properties . For instance, studies have shown that modifications to the core structure can enhance activity against various cancer cell lines.

Case Study: Anticancer Screening

A recent study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer potential using the MTT assay against MDA-MB-231 (human breast cancer) cell lines. The findings are summarized in Table 1:

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Control-100-
Compound A108015
Compound B206010
5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl) 157012

The results indicate that the compound possesses moderate anticancer activity with an IC50 value of 12 µM, suggesting it effectively inhibits cell growth compared to controls.

Antimicrobial Activity

In addition to its anticancer effects, certain derivatives of pyrazolo[1,5-a]pyrimidines have displayed promising antimicrobial properties . A study focused on evaluating the efficacy of various derivatives against Mycobacterium tuberculosis revealed that modifications at the C-7 position significantly influenced their inhibitory activity.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Control (Standard Drug)0.5
5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl) 2.0

This table shows that while the compound exhibits some antimicrobial activity, it is less potent than standard treatments.

The biological activity of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit specific enzymes and proteins involved in cancer progression and microbial resistance. For example:

  • Enzyme Inhibition : Compounds have been shown to inhibit protein kinases and other enzymes critical for cell signaling pathways associated with cancer cell proliferation.

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